

Practical Guide to TDI-6570 Application in Neuroscience Research

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Compound of Interest

Compound Name: TDI-6570

Cat. No.: B2637033

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

TDI-6570 is a potent and selective small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), an enzyme pivotal in the innate immune response to cytosolic double-stranded DNA (dsDNA).^[1] In the context of neuroscience, aberrant activation of the cGAS-STING (Stimulator of Interferon Genes) pathway is implicated in the neuroinflammatory processes associated with various neurodegenerative diseases.^{[1][2]} **TDI-6570** offers a valuable pharmacological tool for investigating the role of cGAS in preclinical mouse models of these conditions. This document provides a practical guide to its application, including its mechanism of action, key quantitative data, and detailed experimental protocols.

TDI-6570 exhibits high gastrointestinal absorption and good permeability of the blood-brain barrier, making it suitable for in vivo studies.^[1] It can be administered orally, including formulation in a chow diet.^[1] Notably, **TDI-6570** is specific for mouse cGAS and does not efficiently inhibit the human ortholog.^[1]

Quantitative Data Summary

The following tables summarize key quantitative data for **TDI-6570** and a related human cGAS inhibitor, TDI-8246, for comparative purposes.

Table 1: In Vitro Potency of cGAS Inhibitors

Compound	Target	Assay Type	IC50 Value	Reference
TDI-6570	Mouse cGAS	Cell-free (ATP depletion)	~30 nM	[2]
TDI-6570	Mouse cGAS	Cell-based (IFN β reporter)	1.64 μ M	[2]
TDI-8246	Human cGAS	Cell-free (ATP depletion)	81.23 nM	[2]

Table 2: Pharmacokinetic Properties of TDI-6570 in Mice

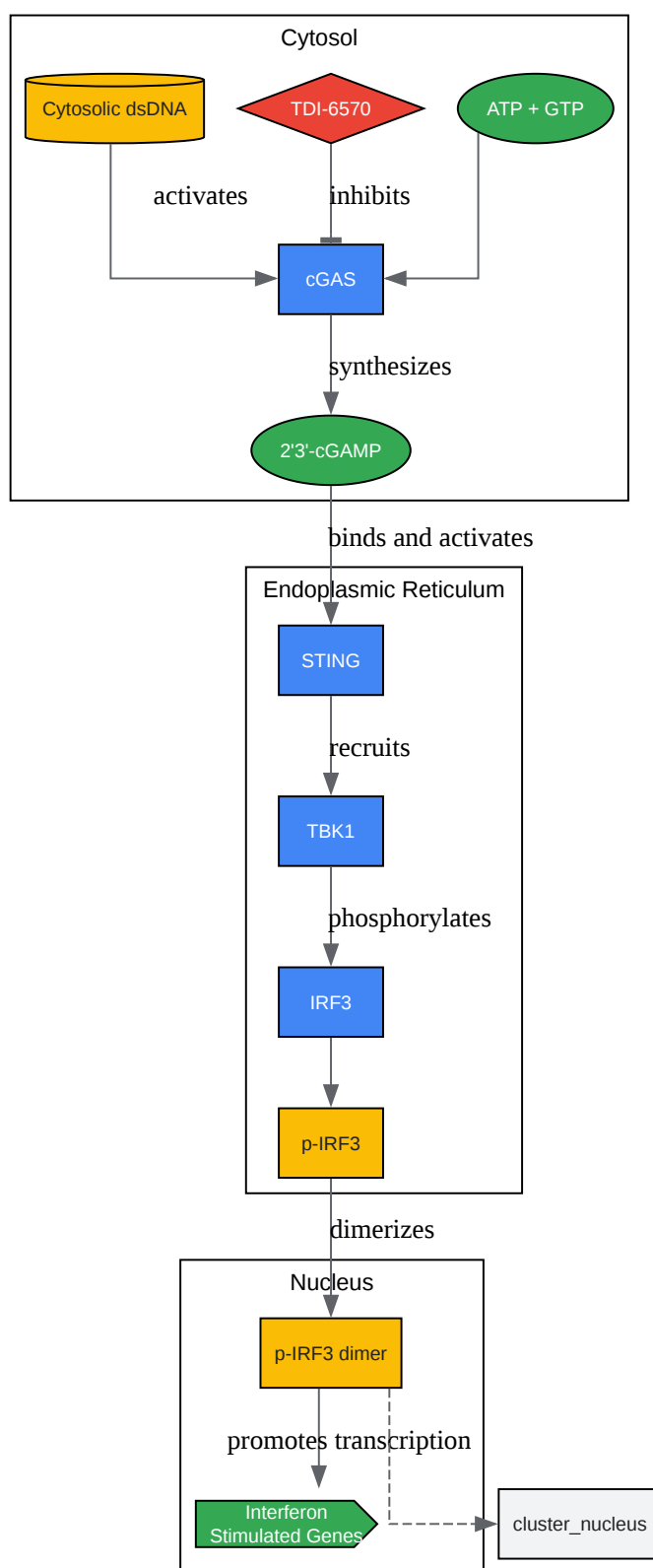
Parameter	Value	Conditions	Reference
Route of Administration	Intraperitoneal (IP) Injection	Single dose of 50 mg/kg in C57BL/6 mice	[2]
Brain Concentration (Cmax)	~1 μ M	~1 hour post-injection	[2]
Plasma Concentration (Cmax)	~10 μ M	~15 minutes post-injection	[2]
Brain Penetrance	Readily crosses the blood-brain barrier	Orally administrable	[1]
Oral Bioavailability	High gastrointestinal absorption	Orally administrable	[1]

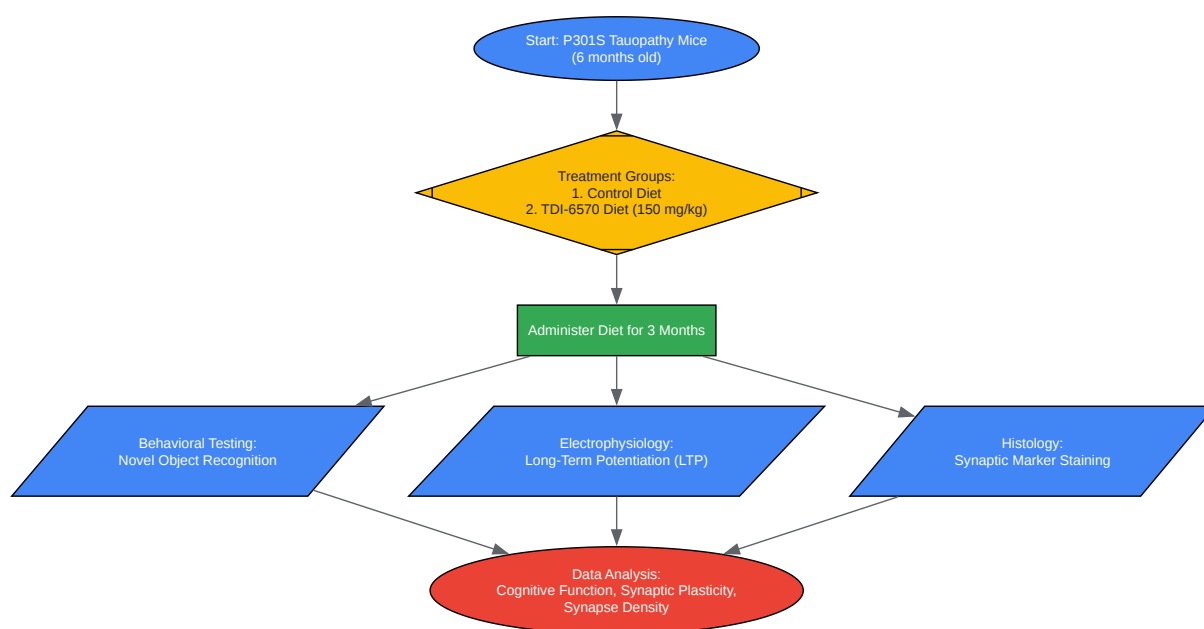
Table 3: In Vivo Efficacy of TDI-6570 in a P301S Tauopathy Mouse Model

Efficacy Endpoint	Observation	Treatment Regimen	Reference
Cognitive Function	Rescued deficits in novel object recognition test	150 mg/kg in diet for 3 months in 6-month-old mice	[2]
Synaptic Plasticity	Increased magnitude of long-term potentiation (LTP)	150 mg/kg in diet for 3 months in 6-month-old mice	[2]
Synapse Integrity	Rescued P301S-dependent synapse loss	150 mg/kg in diet for 3 months in 6-month-old mice	[2]

Signaling Pathway and Experimental Workflows

cGAS-STING Signaling Pathway and Inhibition by TDI-6570





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References

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